![molecular formula C16H24N2O3 B5003286 N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE](/img/structure/B5003286.png)
N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE is a synthetic organic compound It belongs to the class of amides, characterized by the presence of a carbonyl group attached to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE typically involves the reaction of 2,3-dimethylphenylamine with 3-(propan-2-yloxy)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学研究应用
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials, coatings, or other industrial products.
作用机制
The mechanism of action of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE: can be compared with other amides or related compounds such as:
Uniqueness
The uniqueness of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties.
属性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-10-6-9-17-15(19)16(20)18-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFKEFVGIZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5003212.png)
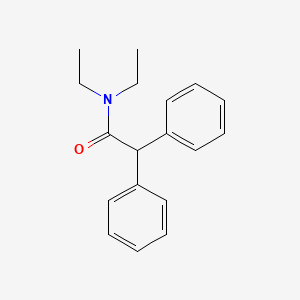
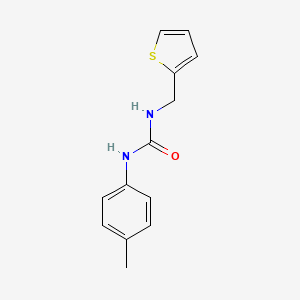
![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)
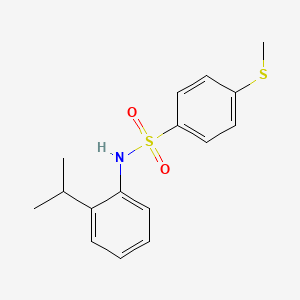
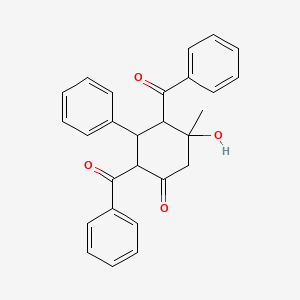
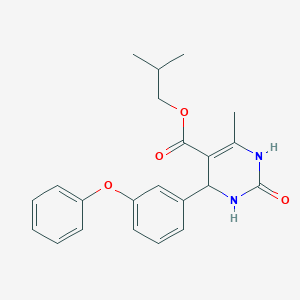
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)
![5-O-[4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]phenyl] 1-O-(2,2,3,3-tetrafluoropropyl) pentanedioate](/img/structure/B5003269.png)
![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B5003292.png)
METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5003296.png)
![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5003305.png)
